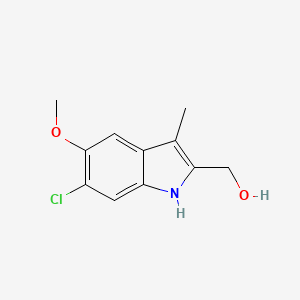

(6-chloro-5-methoxy-3-methyl-1H-indol-2-yl)methanol

Description

Properties

IUPAC Name |

(6-chloro-5-methoxy-3-methyl-1H-indol-2-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO2/c1-6-7-3-11(15-2)8(12)4-9(7)13-10(6)5-14/h3-4,13-14H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJFSXLSEZRSOGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=CC(=C(C=C12)OC)Cl)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-chloro-5-methoxy-3-methyl-1H-indol-2-yl)methanol typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 5-methoxy-3-methylindole.

Chlorination: The indole derivative is chlorinated at the 6-position using reagents such as thionyl chloride or phosphorus pentachloride.

Formylation: The chlorinated indole undergoes formylation at the 2-position using reagents like formic acid or formamide.

Reduction: The formyl group is reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can undergo reduction reactions to convert the hydroxymethyl group to a methyl group using reducing agents such as lithium aluminum hydride.

Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Nucleophiles like amines, thiols, and alkoxides in the presence of bases or catalysts.

Major Products Formed

Oxidation: Formation of (6-chloro-5-methoxy-3-methyl-1H-indol-2-yl)formaldehyde or (6-chloro-5-methoxy-3-methyl-1H-indol-2-yl)carboxylic acid.

Reduction: Formation of (6-chloro-5-methoxy-3-methyl-1H-indol-2-yl)methane.

Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

(6-chloro-5-methoxy-3-methyl-1H-indol-2-yl)methanol is used as a building block in the synthesis of more complex indole derivatives. Its unique substitution pattern makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe to investigate indole-binding sites in enzymes and receptors.

Medicine

The compound’s structural similarity to bioactive indole derivatives suggests potential pharmacological applications. It may be explored for its anticancer, antimicrobial, or anti-inflammatory properties.

Industry

In the industrial sector, this compound can be used in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (6-chloro-5-methoxy-3-methyl-1H-indol-2-yl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The chloro, methoxy, and methyl groups can influence its binding affinity and specificity, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs and Their Properties

The following table summarizes critical differences between (6-chloro-5-methoxy-3-methyl-1H-indol-2-yl)methanol and selected analogs:

Structural and Functional Analysis

Substitution Position and Electronic Effects

- Chloro vs. Methyl at C6: The target compound’s 6-chloro substituent (electron-withdrawing) contrasts with 6-methyl in the acetic acid analog (electron-donoring) .

- Hydroxymethyl Position : The target’s hydroxymethyl at C2 differs from analogs with hydroxymethyl at C3 (e.g., compounds 22 and 23 ) . Positional changes alter hydrogen-bonding networks and steric interactions in enzyme binding pockets.

Functional Group Contributions

- Sulfonamide vs. Hydroxymethyl: The sulfonamide group in the propanamide analog () is a stronger hydrogen-bond donor/acceptor than hydroxymethyl, likely enhancing potency in enzyme inhibition (e.g., cyclooxygenase or kinase targets) .

- Carboxylic Acid vs. Hydroxymethyl : The acetic acid analog () has higher aqueous solubility at physiological pH due to ionization, whereas the hydroxymethyl group in the target compound offers derivatization flexibility (e.g., esterification or oxidation) .

Lipophilicity and Bioavailability

- The 4-chlorobenzoyl group in the propanamide analog () adds steric bulk, which may limit diffusion through narrow enzyme active sites .

Biological Activity

(6-chloro-5-methoxy-3-methyl-1H-indol-2-yl)methanol is a synthetic compound belonging to the indole family, which is known for its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential applications in medicine and industry.

The compound can be synthesized through several steps involving starting materials such as 5-methoxy-3-methylindole, followed by chlorination and formylation reactions. The final product is obtained through reduction processes that convert the formyl group to a hydroxymethyl group. The general synthetic route includes:

- Preparation of 5-methoxy-3-methylindole

- Chlorination at the 6-position using reagents like thionyl chloride.

- Formylation at the 2-position with formic acid.

- Reduction to yield this compound.

The biological activity of this compound is largely attributed to its ability to interact with various biological macromolecules, including proteins and nucleic acids. The structural features, such as the chloro, methoxy, and methyl groups, influence its binding affinity and specificity towards molecular targets like enzymes and receptors.

Anticancer Properties

Research indicates that indole derivatives exhibit significant anticancer potential. For example, studies have shown that similar compounds can inhibit specific kinases involved in cancer cell proliferation. The presence of halogens in the indole ring enhances their inhibitory activity against various cancer types .

A case study demonstrated that derivatives with structural modifications at the 5-position showed enhanced inhibition of GSK-3β, a kinase overexpressed in several cancers, suggesting that this compound may also possess similar properties .

Antimicrobial Activity

Indole derivatives are known to exhibit antimicrobial properties against a range of pathogens. The unique structure of this compound may allow it to disrupt microbial cell membranes or interfere with metabolic pathways, making it a candidate for further investigation in antimicrobial therapies.

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects are also noteworthy. Indoles have been shown to modulate inflammatory pathways, suggesting that this compound could be explored for therapeutic applications in inflammatory diseases .

Table 1: Summary of Biological Activities

Case Studies

- Anticancer Study : A series of indole derivatives were tested against non-small cell lung cancer (NSCLC) cells, showing that modifications at the 6-position significantly enhanced their inhibitory activity against c-MET kinase, leading to reduced cell proliferation .

- Antimicrobial Evaluation : Compounds structurally related to this compound were evaluated for their antibacterial activity against Gram-positive and Gram-negative bacteria, demonstrating promising results.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.